molecular formula C8H14N2OS B13287034 N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B13287034
M. Wt: 186.28 g/mol
InChI Key: SGGSCDOUTLTJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide (CAS 1251923-95-1) is a thiazolidine-derived carboxamide with the molecular formula C₈H₁₄N₂OS·HCl and a molecular weight of 222.73 . Its structure comprises a 1,3-thiazolidine ring substituted at the 4-position with a carboxamide group and a cyclopropylmethyl side chain (Fig. 1). This compound is primarily utilized as a building block in medicinal chemistry and pharmaceutical research due to its modular structure, enabling derivatization for drug discovery .

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C8H14N2OS/c11-8(7-4-12-5-10-7)9-3-6-1-2-6/h6-7,10H,1-5H2,(H,9,11)

InChI Key

SGGSCDOUTLTJJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2CSCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes to N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide

General Strategy

The synthesis typically involves two key steps:

  • Formation of the 1,3-thiazolidine-4-carboxamide scaffold, often from cysteine or its derivatives.
  • Introduction of the N-cyclopropylmethyl substituent via reductive amination or alkylation.

Preparation Methods

Formation of the Thiazolidine-4-carboxamide Core

A well-established method involves the condensation of l-cysteine hydrochloride monohydrate with an aldehyde, followed by amidation:

  • Step 1: Reaction of l-cysteine hydrochloride monohydrate with an aldehyde (e.g., substituted benzaldehyde) in the presence of sodium bicarbonate at room temperature forms 2-substituted thiazolidine-4-carboxylic acids.
  • Step 2: Conversion of the carboxylic acid to the corresponding carboxamide.

This two-step process yields the thiazolidine ring with substitution at position 2 and the carboxamide at position 4. The reaction times vary from 3 to 12 hours, with yields ranging from 40% to 90% depending on substituents and conditions.

Introduction of the N-(cyclopropylmethyl) Group

Two main approaches are reported for N-cyclopropylmethylation:

Reductive Amination One-Pot Method

A patent (US11407710B2) describes a one-pot reductive amination method using:

  • A precursor amine compound (e.g., aniline derivative),
  • Cyclopropyl formaldehyde as the alkylating agent,
  • Acid catalyst,
  • Hydrogenation catalyst.

This method combines nitro reduction and amino alkylation in one step, minimizing post-reaction processing. The molar ratios and conditions are optimized as follows:

Parameter Range
Molar ratio (amine : cyclopropyl formaldehyde) 1 : 0.5–3
Mass ratio (amine : acid catalyst) 1 : 0.01–0.6
Mass ratio (amine : hydrogenation catalyst) 1 : 0.001–0.05
Mass ratio (amine : solvent) 1 : 2–10

Advantages include low cost, clean production, high yield, and simple operation suitable for industrial scale. The reaction produces few impurities, enabling high purity products with minimal purification.

Detailed Example Synthesis (Based on Literature)

Step Reagents & Conditions Outcome Yield (%) Notes
1 l-Cysteine hydrochloride + substituted benzaldehyde + NaHCO3, room temp, 3–12 h Formation of 2-substituted thiazolidine-4-carboxylic acid 40–90 White precipitate, filtered and dried
2 Conversion of acid to carboxamide (e.g., via amide coupling reagents) Thiazolidine-4-carboxamide Not specified Standard amidation techniques
3 Reductive amination: precursor amine + cyclopropyl formaldehyde + acid + catalyst, hydrogenation This compound High (not precisely quantified) One-pot, clean, industrially feasible

Analysis of Preparation Methods

Method Advantages Disadvantages Yield & Purity Scalability
Reductive amination one-pot High yield, low impurities, simple operation, low cost Requires hydrogenation catalyst and acid High yield, high purity Suitable for industrial scale
Alkylation with halides Straightforward, well-known chemistry Side reactions, lower selectivity, purification needed Moderate yield, potential impurities Moderate
Thiazolidine core formation via cysteine-aldehyde condensation Mild conditions, good yields for core formation Requires subsequent amidation and N-alkylation Good yield for core, overall yield depends on subsequent steps Suitable for lab and scale-up

Summary and Recommendations

  • The most efficient and industrially relevant preparation of this compound involves a one-pot reductive amination combining nitro reduction and N-alkylation steps. This method minimizes impurities and simplifies purification.
  • The thiazolidine-4-carboxamide scaffold is reliably synthesized by condensation of l-cysteine hydrochloride with aldehydes under mild conditions, followed by amidation.
  • Alkylation using cyclopropylmethyl halides is a viable alternative but less preferred due to side reactions and purification challenges.
  • Optimization of molar ratios and catalyst loadings is critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While the specific compound "N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide" is not directly mentioned in the provided search results, the search results do provide information on related compounds and their applications. The search results discuss thiazolidine derivatives, N-cyclopropylmethylmorphinans, and MST1 kinase inhibitors, which are relevant to the query.

Thiazolidine Derivatives
Thiazolidine derivatives, particularly those substituted at positions 2 and 4, are of interest for their biological activities . Research focuses on designing, synthesizing, and studying the biological activities of these derivatives, including their potential for tyrosinase inhibition . The structural similarity of 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives with tyrosine, DOPA, and N-phenylthiourea motivates the study of their tyrosinase inhibitory potential .

N-Cyclopropylmethylmorphinans
Studies have investigated the effect of combining 6-amino acid and 14-phenylpropoxy substitutions in N-methyl- and N-cycloproplymethylmorphinans on biological activities . These compounds display high affinity to opioid receptors, with replacement of the 14-methoxy group by a phenylpropoxy group enhancing affinity to all three opioid receptor types .

MST1 Kinase Inhibitors
MST1 inhibitors have a role in the repair of liver damage and the treatment of hepatitis, in addition to diabetes . The invention relates to a compound that can be used to inhibit MST1 kinase . The invention encompasses a method and use for the treatment or prevention of inflammatory or autoimmune diseases by using the compound or pharmaceutical composition of the invention . The MST1 inhibitor contemplated in the invention plays an important impair role in the acute liver injury repair model . The inhibitor of the invention has a certain inhibitory effect on the apoptosis of pancreatic ⁇ -cells mediated by MST1 related signaling pathways and has a certain activatory effect on the transcription factor PDX1 related to insulin secretion, indicating that the MST1 inhibitor also has a certain therapeutic effect in diabetes .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazolidine-4-carboxamides exhibit diverse biological activities depending on substituents at the 2- and 4-positions. Below is a comparative analysis of key analogues:

Compound Name Substituents (R1, R2) Molecular Weight Key Features/Applications References
N-(Cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide R1 = cyclopropylmethyl 222.73 (HCl salt) Research chemical; modular scaffold
N-(2-Methylpropyl)-1,3-thiazolidine-4-carboxamide R1 = 2-methylpropyl 220.34 (HCl salt) Higher lipophilicity; potential CNS targets
N-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-4-carboxamide R1 = trifluoroethyl 250.66 (HCl salt) Enhanced metabolic stability; electronegative group
2-(2-Hydroxyphenyl)-N-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxamide R2 = 2-hydroxyphenyl 346.39 Antioxidant, tyrosinase inhibition
N-[3-(6-Nitroindazol-1-yl)-propyl]-2-(chlorophenyl)-4-oxo-1,3-thiazolidine-carboxamide R1 = nitroindazolyl-propyl ~450 (estimated) Anticancer/antimicrobial potential

Key Observations:

  • Cyclopropylmethyl vs. Alkyl Chains : The cyclopropylmethyl group (steric hindrance + moderate lipophilicity) balances solubility and membrane permeability, unlike bulkier tert-butyl or trifluoroethyl groups, which may hinder absorption .
  • Aromatic vs. Aliphatic Substituents : 2-Aryl-substituted derivatives (e.g., 2-hydroxyphenyl in ) show antioxidant activity, while aliphatic chains (e.g., trifluoroethyl in ) enhance metabolic stability.
  • Electron-Withdrawing Groups : The trifluoroethyl group’s electronegativity increases resistance to enzymatic degradation, making it suitable for prolonged activity in vivo .

Molecular Properties and Pharmacokinetics

  • Molecular Weight : The cyclopropylmethyl derivative (222.73) falls within the ideal range for oral bioavailability (<500 Da), contrasting with larger analogues like nitroindazolyl derivatives (~450 Da), which may face solubility challenges .
  • Lipophilicity (LogP) : Cyclopropylmethyl (estimated LogP ~1.2) offers moderate lipophilicity compared to the more hydrophobic 2-methylpropyl (LogP ~2.1) and polar trifluoroethyl (LogP ~0.8) derivatives .

Biological Activity

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide, a compound characterized by its thiazolidine ring structure, has garnered attention in recent years for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is a synthetic compound with a molecular formula of C10_{10}H14_{14}N2_2OS and a molecular weight of approximately 218.29 g/mol. The compound features a cyclopropyl group and a thiazolidine ring, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate various metabolic pathways and interact with enzymes involved in inflammation and energy metabolism .

Key Mechanisms:

  • Enzyme Inhibition : The thiazolidine ring can interact with nucleophilic sites on proteins, influencing their activity. For example, it has been shown to react with glutathione and activate the TRPA1 channel, which is implicated in pain and inflammation responses .
  • Anti-inflammatory Effects : Studies suggest that this compound exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation .

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro and in vivo models.
  • Metabolic Regulation : It may influence metabolic pathways relevant to conditions like diabetes and obesity, suggesting potential applications in metabolic disorder treatments .

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in mouse models. Results demonstrated significant reductions in inflammatory markers following treatment with the compound. The study highlighted the potential of this thiazolidine derivative as a therapeutic agent for inflammatory diseases.

Study 2: Interaction with TRPA1 Channels

Research examining the interaction between this compound and TRPA1 channels revealed that the compound activates these channels through chemical reactivity with cysteine residues. This activation was linked to pain response modulation, indicating potential applications in pain management therapies .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC10_{10}H14_{14}N2_2OSCyclopropyl substitution; thiazolidine ringAnti-inflammatory; antimicrobial
N-methyl-N-propyl-1,3-thiazolidine-4-carboxamideC10_{10}H15_{15}N2_2OSPropyl group may influence pharmacokineticsLimited studies on biological activity
2-(1-aminoethyl)-N-cyclopropyl-N-methyl-1,3-thiazole-4-carboxamideC11_{11}H16_{16}N3_3OSContains an amino group enhancing activityPotentially higher biological activity

Q & A

Q. Methodological Notes

  • Data Contradiction Analysis: Cross-validate NMR and MS data with synthetic replicates to distinguish artifacts from true structural features .
  • Experimental Design: Use fractional factorial designs to screen reaction parameters (temperature, solvent, catalyst) for yield optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.